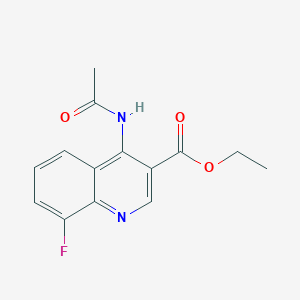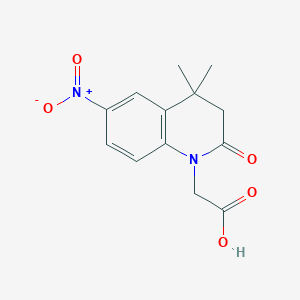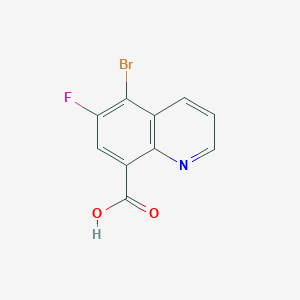
(Z)-2-Benzamido-3-(o-tolyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Benzamido-3-(o-tolyl)acrylic acid is an organic compound characterized by its unique structure, which includes a benzamido group, an o-tolyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Benzamido-3-(o-tolyl)acrylic acid typically involves the reaction of benzamide with o-tolylacetic acid under specific conditions. One common method involves the use of organometallic catalysts, such as palladium or nickel, to facilitate the coupling reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and reaction parameters is crucial to achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Benzamido-3-(o-tolyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Bases: K2CO3, sodium hydroxide (NaOH)
Solvents: DMF, ethanol, methanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(Z)-2-Benzamido-3-(o-tolyl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-Benzamido-3-(o-tolyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
o-Tolyl benzonitrile: A related compound used in the synthesis of pharmaceuticals.
Benzamido derivatives: Compounds with similar benzamido groups that exhibit comparable chemical properties.
Acrylic acid derivatives: Compounds with acrylic acid moieties that undergo similar chemical reactions.
Uniqueness
(Z)-2-Benzamido-3-(o-tolyl)acrylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(Z)-2-benzamido-3-(2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15NO3/c1-12-7-5-6-10-14(12)11-15(17(20)21)18-16(19)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,19)(H,20,21)/b15-11- |
InChI Key |
MTKXGGLBWOXJHV-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


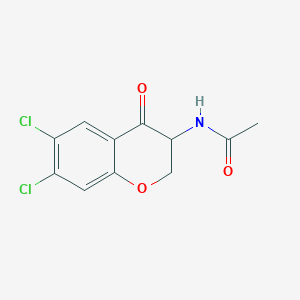
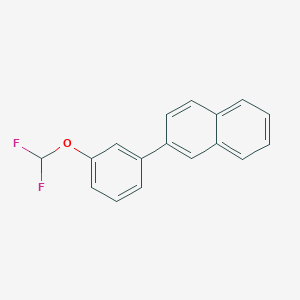
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)


![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
